2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which yields 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridine via a silyl ketene acetal intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as ring-closing metathesis and catalytic hydrogenation, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its role in inducing Parkinsonian symptoms in animal models.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Used as a selective antagonist of GABA C receptors.
Uniqueness
2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research in neuropharmacology and synthetic chemistry .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-4,8,12H,5-7H2,1H3 |
InChI Key |
BZVPPEUJUXJDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CCNCC2 |
Origin of Product |
United States |
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